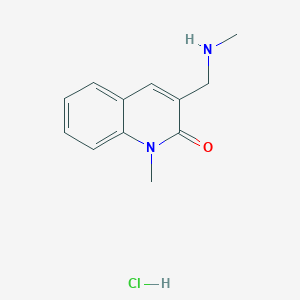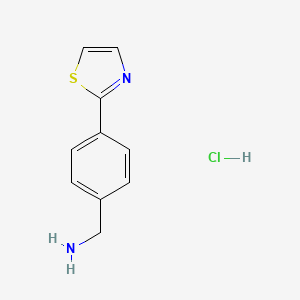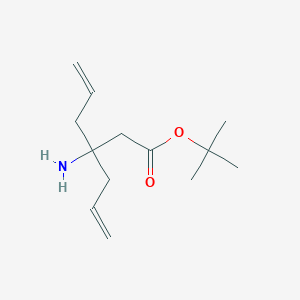
8-クロロ-2-(3-クロロフェニル)-3-メチルキノリン-4-カルボニルクロリド
説明
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H10Cl3NO and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
キノリン部位を含む化合物、例えば8-クロロ-2-(3-クロロフェニル)-3-メチルキノリン-4-カルボニルクロリドは、その潜在的な抗がん作用について研究されてきました。8-ヒドロキシキノリン類と構造的に類似していることから、これらの化合物は、既知の生物学的活性を持つため、新規抗がん剤の合成に利用できる可能性があります。 これらの薬剤は、さまざまな癌経路を標的にすることができ、耐性癌の新たな治療法を提供する可能性があります .
抗ウイルス研究
キノリン誘導体は、抗ウイルス研究において有望な結果を示してきました。キノリンコア構造を修飾する能力により、ウイルス複製やタンパク質機能を阻害する化合物を開発することができます。 この化合物は、塩素化フェニル基を持つことから、抗ウイルス活性を強化した新規分子の足場として役立つ可能性があります .
抗菌研究
塩素置換されたキノリン環系は、多くの抗菌剤に共通の特徴です。この特定の化合物は、特に薬剤耐性を示す細菌株に対する有効性を調査することができます。 その構造的特徴により、他のキノロン系抗生物質と同様に、細菌細胞壁またはDNAジャイレースに作用する可能性があります .
抗真菌調査
真菌感染症は、効果的な抗真菌薬が限られているため、大きな課題となっています。この化合物の化学構造は、新規抗真菌剤の合成の前駆体となる可能性を示唆しています。 これらの薬剤は、真菌細胞膜の完全性を標的にしたり、必須代謝経路を阻害したりすることが可能です .
アルツハイマー病研究
キノリン誘導体は、アルツハイマー病などの神経変性疾患の潜在的な治療法と関連付けられています。 この化合物の金属イオンをキレートする能力は、アルツハイマー病の病態における金属誘発性酸化ストレスを軽減する治療法を開発するために利用できる可能性があります .
特性
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-6-3-7-13(19)16(12)21-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFKCPHTRKQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168362 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-08-8 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)






